molecular formula C17H16N2OS B4407199 N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide

N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide

Cat. No. B4407199
M. Wt: 296.4 g/mol
InChI Key: PRKNUGQLXKTQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide, also known as BTA-1, is a compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the family of benzothiazole derivatives, which have been shown to possess diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide is not fully understood, but it is believed to exert its therapeutic effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. In neurology, this compound has been shown to protect neurons from oxidative stress and excitotoxicity. In oncology, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In immunology, this compound has been shown to modulate the activity of various immune cells, including T cells and macrophages.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide in lab experiments is its potential therapeutic applications in various fields of medicine. This compound has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route of this compound.

Future Directions

There are several future directions for the study of N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide. One direction is to further investigate the mechanism of action of this compound and its potential targets in various signaling pathways. Another direction is to conduct clinical trials to determine the safety and efficacy of this compound in humans. Additionally, the development of novel analogs of this compound with improved pharmacological properties is another potential future direction.

Scientific Research Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and immunology. In neurology, this compound has been shown to possess neuroprotective properties and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, this compound has been shown to possess anti-tumor properties and can potentially be used for the treatment of various types of cancers. In immunology, this compound has been shown to possess immunomodulatory properties and can potentially be used for the treatment of autoimmune diseases.

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-2-7-16(20)18-13-9-4-3-8-12(13)17-19-14-10-5-6-11-15(14)21-17/h3-6,8-11H,2,7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKNUGQLXKTQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide
Reactant of Route 3
Reactant of Route 3
N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide
Reactant of Route 4
Reactant of Route 4
N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide
Reactant of Route 5
Reactant of Route 5
N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide
Reactant of Route 6
Reactant of Route 6
N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.